3-(2-Ethoxyacetamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

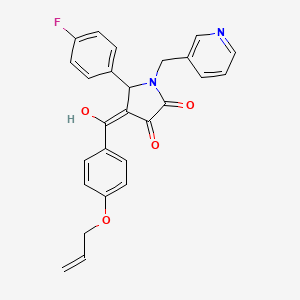

“3-(2-Ethoxyacetamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzofuran core, which is present in many biologically active natural products . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for a variety of biological activities. For instance, derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. A study highlighted the synthesis of novel benzofuran carboxamide derivatives that showed promising in vitro antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017). Another notable research direction involves the development of compounds with selective inhibitory activities on cyclooxygenase enzymes, showing potential for anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Methods

Several studies have focused on the synthesis methods of benzofuran-2-carboxamides, employing diverse chemical reactions to enhance the yield and functional diversity of these compounds. For example, the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction has been utilized to produce highly functionalized benzofuran-2-carboxamides (Han, Wu, & Dai, 2014). This methodological innovation opens pathways for rapid synthesis of diverse benzofuran derivatives for further biological evaluation.

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamide derivatives have been explored for their neuroprotective and antioxidant effects. Research has identified several compounds within this class that offer considerable protection against excitotoxic neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases (Cho et al., 2015). Such findings underscore the importance of benzofuran derivatives in developing treatments for conditions associated with oxidative stress and neuronal damage.

Antiproliferative Effects on Tumor Cells

The antiproliferative potency of benzofuran-2-carboxamides on tumor cell lines has been investigated, with some compounds showing selective concentration-dependent effects on specific cancer cell lines. These effects suggest that benzofuran-2-carboxamide derivatives could serve as potential candidates for cancer therapy, highlighting the need for further studies to understand their mechanism of action and therapeutic potential (Hranjec et al., 2013).

Orientations Futures

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Propriétés

IUPAC Name |

3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-18-7-10(16)15-11-8-5-3-4-6-9(8)19-12(11)13(14)17/h3-6H,2,7H2,1H3,(H2,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHKVKAMULTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)